2-(1-Methyl-piperidin-3-yloxy)-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-3-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-4-2-3-8(7-9)11-6-5-10/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADFDQNTYDWWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Methyl Piperidin 3 Yloxy Ethanol and Its Analogs
Retrosynthetic Analysis of the 2-(1-Methyl-piperidin-3-yloxy)-ethanol Structure
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. richmond.edumdma.chmasterorganicchemistry.com For this compound, the analysis reveals several logical disconnections.
The most apparent disconnection is the ether bond (C-O), which points to a nucleophilic substitution or a related etherification strategy. This disconnection leads to two key synthons: a nucleophilic 1-methyl-piperidin-3-ol fragment and an electrophilic 2-carbon fragment. The corresponding synthetic equivalents would be N-methyl-3-hydroxypiperidine and a reagent like 2-bromoethanol (B42945) or ethylene (B1197577) oxide.
A deeper retrosynthetic step involves the disconnection of the piperidine (B6355638) ring itself. The N-methylpiperidine core can be traced back to acyclic precursors. For instance, a 1,5-dicarbonyl compound can be disconnected, suggesting a cyclization via reductive amination with methylamine (B109427) as the nitrogen source. youtube.comyoutube.com This approach builds the heterocyclic ring from linear chains.
Further analysis of the N-methyl-3-hydroxypiperidine intermediate suggests its origin from 3-hydroxypyridine (B118123) through catalytic hydrogenation, a common method for saturating pyridine (B92270) rings. google.com For stereoselective synthesis, the disconnection leads back to prochiral substrates that can be cyclized or functionalized using chiral catalysts.
Interactive Table: Retrosynthetic Disconnections and Precursors
| Disconnection Strategy | Target Bond | Key Intermediates/Synthons | Potential Starting Materials |
| Ether Disconnection | C-O-C | N-Methyl-3-hydroxypiperidine, Ethylene glycol synthon | N-Methyl-3-hydroxypiperidine, 2-Bromoethanol |
| Piperidine Ring (Reductive Amination) | C-N | 1,5-Dicarbonyl compound, Methylamine | Glutaraldehyde derivative, Methylamine |
| Piperidine Ring (from Pyridine) | C=C in Pyridine | 3-Hydroxypyridine | 3-Hydroxypyridine |
Classical Synthetic Routes for Piperidine-Ether Linkages
The formation of the ether bond in this compound is a critical step that can be achieved through several classical organic reactions. These methods are well-established for creating ether linkages from alcohols.
Nucleophilic Substitution Approaches
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com In the context of the target molecule, this involves deprotonating N-methyl-3-hydroxypiperidine with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then attacks an electrophile like 2-bromoethanol or 2-chloroethanol (B45725) to form the desired ether. richmond.eduyoutube.com
The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2 mechanism. masterorganicchemistry.com The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com
Interactive Table: Reagents in Williamson Ether Synthesis
| Role | Example Reagent | Purpose |
| Alcohol | N-Methyl-3-hydroxypiperidine | Provides the piperidinyl-oxy moiety. |
| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form a nucleophilic alkoxide. |
| Alkyl Halide | 2-Bromoethanol | Acts as the electrophile, providing the ethanol (B145695) side chain. |
| Solvent | Tetrahydrofuran (THF) | Provides a medium for the reaction. |
Mitsunobu Reaction in Piperidine Ether Synthesis
The Mitsunobu reaction provides an alternative and powerful method for forming ethers from alcohols, particularly when stereochemical control is desired. wikipedia.orgnih.govorganic-chemistry.org This reaction couples a primary or secondary alcohol with a nucleophile, which in this case would be ethanol, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. nih.govorganic-chemistry.org This makes it highly valuable for synthesizing specific stereoisomers of chiral molecules. nih.gov The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group that is subsequently displaced by the nucleophile. organic-chemistry.org While effective, a drawback is the formation of triphenylphosphine oxide and hydrazine (B178648) by-products, which can complicate purification.
Reductive Amination Strategies for Piperidine Ring Formation
Reductive amination is a versatile and widely used method for synthesizing amines, including the formation of cyclic amines like piperidine. masterorganicchemistry.comresearchgate.netlibretexts.org This strategy is fundamental to constructing the N-methylpiperidine core of the target molecule from acyclic precursors. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org
To synthesize the N-methylpiperidine ring, a 1,5-dicarbonyl compound, such as a derivative of glutaraldehyde, can be reacted with methylamine. youtube.comyoutube.com The initial condensation forms an imine (or a cyclic enamine), which then undergoes intramolecular cyclization followed by reduction to yield the N-methylpiperidine ring. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl groups. masterorganicchemistry.com
Advanced Synthetic Strategies for Stereoselective Access
Producing enantiomerically pure versions of this compound requires stereoselective control during the synthesis of the chiral 3-hydroxypiperidine (B146073) intermediate. Advanced catalytic methods are at the forefront of achieving high enantiopurity.
Chiral Catalyst-Mediated Approaches
The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the creation of specific stereoisomers with high efficiency. Several catalytic strategies are applicable to the synthesis of chiral 3-substituted piperidines.
One notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can couple dihydropyridines with boronic acids to create 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine (B1245486) provides the desired chiral piperidine. acs.org
Another powerful technique is the rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts. dicp.ac.cnresearchgate.net This method uses a chiral amine to introduce chirality during the reduction of the pyridine ring, yielding highly enantioenriched piperidines. dicp.ac.cn This approach avoids the need for complex chiral ligands on the metal catalyst. researchgate.net
Biocatalysis offers a green and highly selective alternative. Ketoreductase enzymes, often co-expressed with a cofactor regeneration system like glucose dehydrogenase, can asymmetrically reduce N-protected 3-piperidones to the corresponding (S)- or (R)-3-hydroxypiperidines with exceptional conversion and optical purity (often >99%). mdpi.com
Interactive Table: Chiral Catalytic Approaches for 3-Hydroxypiperidine Synthesis
| Method | Catalyst/Enzyme | Substrate | Key Features |
| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | High yield and enantioselectivity, broad functional group tolerance. nih.govacs.org |
| Asymmetric Reductive Transamination | Rhodium catalyst with chiral amine | Pyridinium salt | Excellent diastereo- and enantioselectivity without a chiral ligand. dicp.ac.cnresearchgate.net |
| Enzymatic Reduction | Ketoreductase (e.g., ChKRED03) | N-Boc-3-piperidone | High conversion and optical purity (>99%), environmentally friendly. mdpi.com |
Divergent Synthesis of this compound Derivatives
A divergent synthetic strategy is a powerful approach for the generation of a library of structurally related compounds from a common intermediate. In the context of this compound derivatives, a chiral 3-hydroxypiperidine intermediate serves as the central scaffold from which a variety of analogs can be prepared through parallel synthesis and scaffold decoration techniques.
Parallel synthesis is a key methodology in modern medicinal chemistry for the rapid generation of compound libraries. uniroma1.ituzh.ch This approach involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, often utilizing automated or semi-automated systems. For the synthesis of derivatives of this compound, a chiral N-protected-3-hydroxypiperidine intermediate can be arrayed in a multi-well plate format.
The hydroxyl group of the 3-hydroxypiperidine scaffold provides a convenient handle for diversification. A common parallel synthesis workflow would involve the deprotonation of the hydroxyl group with a suitable base, followed by the addition of a library of diverse electrophiles. For the synthesis of this compound and its analogs, this would involve the parallel reaction with a variety of substituted ethylene oxide derivatives or 2-haloethanol derivatives.
Table 2: Exemplar Parallel Synthesis Scheme for 3-O-Alkylated Piperidines
| Reaction Step | Reagents and Conditions |
|---|---|
| 1. Deprotection (if necessary) | Acidic or basic conditions to remove the N-protecting group (e.g., Boc). |
| 2. N-Methylation | Reductive amination with formaldehyde (B43269) and a reducing agent (e.g., NaBH(OAc)3). |
| 3. O-Alkylation | 1. Base (e.g., NaH) in an aprotic solvent (e.g., THF). 2. Addition of a library of electrophiles (e.g., substituted epoxides or halo-alcohols). |
| 4. Work-up and Purification | Parallel aqueous work-up and purification (e.g., by automated chromatography). |
This parallel approach allows for the rapid exploration of structure-activity relationships by systematically varying the substituent on the ethanol side chain. The use of solid-phase synthesis techniques, where the piperidine scaffold is attached to a resin, can further streamline the purification process. uniroma1.it
Scaffold decoration refers to the late-stage functionalization of a core molecular structure to introduce chemical diversity. mdpi.com The piperidine ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its decoration. acs.orgresearchgate.netthieme-connect.comnih.govresearchgate.net
For the synthesis of derivatives of this compound, the chiral 3-hydroxypiperidine intermediate can be subjected to a variety of scaffold modification reactions prior to or after the introduction of the 2-hydroxyethoxy side chain. These modifications can include:
N-Functionalization: While the target compound is N-methylated, a library of analogs can be generated by introducing a diverse range of substituents on the piperidine nitrogen. This can be achieved through reductive amination with different aldehydes or ketones, or by acylation or alkylation reactions.
Ring Carbon Functionalization: Modern synthetic methods, such as C-H activation, can allow for the direct functionalization of the piperidine ring carbons. This enables the introduction of substituents at positions other than C3, further expanding the chemical space of the synthesized library. A recent development combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net
Modification of the Hydroxyethoxy Side Chain: The terminal hydroxyl group of the 2-hydroxyethoxy side chain provides another point for diversification. This can be achieved through esterification, etherification, or conversion to other functional groups, leading to a wide array of derivatives with varying physicochemical properties.
The strategic combination of asymmetric synthesis to produce the chiral piperidine core, followed by divergent parallel synthesis and scaffold decoration, provides a powerful and efficient platform for the discovery of novel this compound derivatives.
Chemical Transformations and Derivatization of the 2 1 Methyl Piperidin 3 Yloxy Ethanol Scaffold
Modifications on the Piperidine (B6355638) Nitrogen Atom
The tertiary amine of the N-methylpiperidine moiety is a key site for chemical modification. While direct alkylation is possible, a more versatile strategy for introducing diversity involves an initial N-demethylation step.
Alkylation and Acylation Reactions
Direct alkylation of the N-methylpiperidine nitrogen with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. chempedia.inforesearchgate.net However, for the introduction of new N-substituents, a two-step sequence of demethylation followed by re-alkylation or acylation is more common. nih.gov
N-demethylation can be achieved through various methods, including the use of chloroformate reagents like α-chloroethyl chloroformate. nih.gov This process converts the tertiary amine into a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine, piperidin-3-yloxy-ethanol, as its salt. Another established method involves the reaction with cyanogen (B1215507) bromide (the von Braun reaction). google.com More recently, methods utilizing transition metals have been developed, such as iron(II) sulfate-mediated non-classical Polonovski reactions, which are effective for N-demethylation of various opiate alkaloids containing the N-methylpiperidine motif. google.com
Once the secondary amine is obtained, it can be readily subjected to a wide range of alkylation and acylation reactions. researchgate.net N-alkylation can be performed using various alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Acylation reactions with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base, yield the corresponding N-acyl derivatives. chempedia.info
Introduction of Diverse N-Substituents
The secondary amine generated from N-demethylation is a versatile precursor for introducing a wide array of functional groups, enabling significant structural diversification. researchgate.netnih.gov
Table 1: Examples of N-Substituent Introduction on a Piperidine Scaffold
| Reaction Type | Reagents & Conditions | Resulting N-Substituent |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl, N-Benzyl |
| Acylation | Acyl Chloride, Base (e.g., Triethylamine) | N-Acyl |
| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl |
| Michael Addition | α,β-Unsaturated Ester/Nitrile | N-Propionitrile, N-Propionate |
Reductive amination with various aldehydes and ketones provides access to a broad spectrum of N-alkyl and N-benzyl groups. nih.gov Sulfonylation with sulfonyl chlorides introduces electron-withdrawing sulfonyl groups. Furthermore, Michael addition reactions with activated alkenes like acrylonitrile (B1666552) or acrylates can be employed to introduce functionalized alkyl chains. researchgate.net Palladium-catalyzed cross-coupling reactions with aryl halides offer a route to N-aryl piperidines, significantly expanding the accessible chemical diversity. nih.gov
Modifications on the Piperidine Ring Carbons
Direct functionalization of the saturated carbocyclic framework of the piperidine ring represents a powerful strategy for creating novel analogues, often with the generation of new stereocenters.
C-H Functionalization for Novel Derivatization
The direct activation and functionalization of otherwise inert C(sp³)-H bonds is a frontier in organic synthesis, allowing for late-stage modification of complex molecules. nih.gov For piperidine systems, C-H functionalization can be directed to various positions depending on the catalyst and directing group strategy employed. researchgate.netnih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have demonstrated site-selectivity controlled by the nature of the nitrogen protecting group. nih.govnih.gov For instance, N-Boc-piperidine tends to favor functionalization at the C2 position, which is electronically activated by the adjacent nitrogen. nih.gov Conversely, different catalysts and directing groups can steer the reaction toward the C4 position. nih.govnih.gov Functionalization at the C3 position is electronically disfavored due to the inductive effect of the nitrogen but can be achieved through indirect methods like the ring-opening of a cyclopropane (B1198618) intermediate. nih.gov Ruthenium-catalyzed protocols have also been developed for the mono-arylation at the α-position (C2/C6) of saturated cyclic amines. researchgate.netsigmaaldrich.com
Introduction of Additional Stereocenters
The piperidine scaffold is a common core in many pharmaceuticals, and introducing chiral centers can significantly influence biological activity and physicochemical properties. researchgate.netthieme-connect.com Derivatization of the piperidine ring often leads to the formation of new stereocenters, necessitating stereocontrolled synthetic methods. nih.gov
Diastereoselective methods are crucial for controlling the relative stereochemistry of newly introduced substituents. nih.govacs.org For example, hydrogenation of substituted pyridine (B92270) precursors often proceeds with high diastereoselectivity to yield cis-substituted piperidines. whiterose.ac.uk Subsequent epimerization can then provide access to the corresponding trans-isomers. whiterose.ac.uk Asymmetric cyclopropanation of tetrahydropyridine (B1245486) precursors, followed by stereoselective reductive ring-opening, is another strategy to access 3-substituted piperidines with high stereocontrol. nih.govnih.gov Furthermore, boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed to synthesize polysubstituted piperidines with high diastereoselectivity. nih.gov The introduction of functional groups via C-H activation or other means can also generate new stereocenters, and the stereochemical outcome is often influenced by the catalyst and reaction conditions. researchgate.netrsc.org
Transformations of the Terminal Hydroxyl Group
The primary alcohol of the 2-hydroxyethoxy side chain is a versatile functional handle that can be readily converted into a variety of other functional groups, providing another avenue for derivatization. nih.gov
The hydroxyl group itself is a poor leaving group, but it can be activated by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide. youtube.comlibretexts.org These activated intermediates can then be displaced by a wide range of nucleophiles to introduce new functionalities.
Table 2: Common Transformations of the Terminal Hydroxyl Group
| Transformation | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Oxidation (Partial) | PCC, DMP | Aldehyde |
| Oxidation (Full) | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |
| Esterification | Carboxylic Acid (Fischer) or Acyl Chloride | Ester |
| Etherification | Alkyl Halide, Base (Williamson) | Ether |
| Halogenation | SOCl₂, PBr₃ | Alkyl Chloride, Alkyl Bromide |
PCC: Pyridinium (B92312) chlorochromate; DMP: Dess-Martin periodinane.
Oxidation of the primary alcohol offers a direct route to carbonyl compounds. wikipedia.orgstudymind.co.uk Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will convert the alcohol to the corresponding aldehyde. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, will oxidize the primary alcohol all the way to the carboxylic acid. wikipedia.orgstudymind.co.uk The resulting aldehyde or carboxylic acid can then serve as a key intermediate for further reactions, such as reductive amination or amide bond formation. Additionally, the alcohol can undergo Fischer esterification with a carboxylic acid or react with an acyl chloride to form an ester. acs.orglibretexts.org
Esterification and Etherification Reactions
The primary hydroxyl group of the ethanol (B145695) moiety in 2-(1-methyl-piperidin-3-yloxy)-ethanol is a prime site for esterification and etherification. These reactions are fundamental for creating derivatives with altered polarity, lipophilicity, and chemical reactivity.
Esterification: The hydroxyl group can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This transformation is typically catalyzed by an acid or facilitated by a coupling agent. For instance, reaction with a generic carboxylic acid (R-COOH) under standard Fischer esterification conditions would yield the corresponding ester derivative. The reactivity of this primary alcohol is analogous to other alcohols that undergo esterification for various applications, including prodrug synthesis or the creation of specialized linkers. While direct studies on this specific molecule are not prevalent in the reviewed literature, the principles of esterification are well-established. Similar structures containing piperidine and ester functionalities have been studied, where trans-esterification reactions have been observed in the presence of other alcohols, a reaction catalyzed by carboxylesterases. acs.org This indicates the susceptibility of the ester linkage in such compounds to chemical and enzymatic cleavage, a property that can be exploited in drug design.
Etherification: The hydroxyl group can also be converted into an ether linkage through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another alkyl chain (e.g., an alkyl halide). This process allows for the extension of the ethanol side chain, which can be used to attach other functional groups or molecular scaffolds.
Below is a table summarizing potential esterification and etherification reactions.
| Reaction Type | Reagent | Product | Significance |
| Esterification | Acetic Anhydride | 2-(1-Methyl-piperidin-3-yloxy)-ethyl acetate | Increases lipophilicity |
| Esterification | Benzoyl Chloride | 2-(1-Methyl-piperidin-3-yloxy)-ethyl benzoate | Introduces an aromatic moiety |
| Etherification | Sodium Hydride, then Methyl Iodide | 1-(2-Methoxyethoxy)-3-(1-methylpiperidine) | Modifies hydrogen bonding capability |
Oxidation and Reduction of the Hydroxyl Functionality
The primary alcohol of this compound can be selectively oxidized or the entire side chain can be deoxygenated through reduction pathways.
Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org The use of mild oxidizing agents, such as Pyridinium chlorochromate (PCC), is a well-established method for the selective oxidation of primary alcohols to aldehydes. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Applying this to this compound would yield 2-(1-methyl-piperidin-3-yloxy)-acetaldehyde. This aldehyde is a valuable intermediate for further reactions, such as reductive amination or Wittig reactions. Stronger oxidizing agents would convert the primary alcohol directly to the corresponding carboxylic acid, 2-(1-methyl-piperidin-3-yloxy)-acetic acid. Other modern reagents like Dess-Martin periodinane (DMP) also achieve this transformation to the aldehyde efficiently under non-acidic conditions. libretexts.org
Reduction: The direct reduction of the alcohol to an alkane is a challenging transformation that typically requires a two-step process. chem-station.com The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate. libretexts.org The reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol to its tosylate ester. acs.orglibretexts.org This tosylate is a good substrate for nucleophilic substitution and can be reduced by a hydride source, such as Lithium Aluminum Hydride (LiAlH₄), to yield the corresponding deoxygenated product, 1-methyl-3-ethoxy-piperidine. libretexts.org
A summary of these transformations is provided in the table below.
| Transformation | Reagent(s) | Intermediate/Product | Key Feature |
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 2-(1-Methyl-piperidin-3-yloxy)-acetaldehyde | Forms aldehyde chemistrysteps.comlibretexts.orgmasterorganicchemistry.com |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | 2-(1-Methyl-piperidin-3-yloxy)-acetic acid | Forms carboxylic acid libretexts.org |
| Deoxygenation | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Lithium Aluminum Hydride (LiAlH₄) | 2-(1-Methyl-piperidin-3-yloxy)-ethyl tosylate (intermediate), then 1-Methyl-3-ethoxy-piperidine | Removes hydroxyl group chem-station.comlibretexts.org |
Incorporation into Larger Molecular Architectures
The functional handles on the this compound scaffold make it an attractive building block for the synthesis of more complex molecules, particularly for applications in medicinal chemistry.
Fusion with Heterocyclic Systems (e.g., pyrimidine (B1678525), indole)
The scaffold can be incorporated into various heterocyclic systems, which are common cores in many biologically active compounds.
Pyrimidine Derivatives: Pyrimidines are a class of nitrogen-containing heterocycles fundamental to numerous biological processes and pharmaceutical agents. chem-station.com The this compound moiety can be tethered to a pyrimidine ring through several synthetic strategies. For example, after converting the terminal hydroxyl group into a good leaving group (like a tosylate or halide), it can be used to alkylate a nucleophilic position on a pre-formed pyrimidine ring, such as an amino or hydroxyl substituent. libretexts.orgorganic-chemistry.org Alternatively, the entire scaffold could be built onto a pyrimidine core during its synthesis.
Indole (B1671886) Derivatives: The indole nucleus is another privileged scaffold in medicinal chemistry. organic-chemistry.org The this compound unit can be attached to an indole ring, typically at the nitrogen atom, via N-alkylation. This is achieved by first converting the alcohol to an alkyl halide or tosylate and then reacting it with the indole anion (generated by a base like sodium hydride). This links the piperidine-containing side chain to the indole core, creating a new chemical entity with potential for diverse biological activities. acs.orglibretexts.org
| Heterocyclic Core | Potential Linkage Strategy | Example Product Structure |
| Pyrimidine | N-alkylation of an aminopyrimidine with tosylated scaffold | 4-Amino-2-[2-(1-methyl-piperidin-3-yloxy)-ethyl]pyrimidine |
| Indole | N-alkylation of indole with tosylated scaffold | 1-[2-(1-Methyl-piperidin-3-yloxy)-ethyl]-1H-indole |
Linker Chemistry for Conjugate Formation
The bifunctional nature of this compound makes it a suitable candidate for use as a chemical linker, particularly in the construction of bioconjugates like antibody-drug conjugates (ADCs). chemistrysteps.com In this context, a linker connects a biologically active payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). libretexts.org
The terminal hydroxyl group can be functionalized for attachment to a drug molecule, often through an ester or carbamate bond. The other end of the molecule, the tertiary amine of the piperidine ring, can be part of a larger system that attaches to the antibody. For instance, the piperidine ring itself can be a component of a more complex linker that includes a reactive group for protein conjugation. The ether linkage and the alkyl chain provide spacing and can influence the solubility and release characteristics of the conjugate. The design of such linkers is critical as they must be stable in circulation but allow for the release of the payload at the target site. chemistrysteps.com
| Conjugate Component | Role of Scaffold | Potential Attachment Chemistry |
| Payload (Drug) | Connects via the ethanol side chain | Ester or carbamate bond formation with the hydroxyl group |
| Targeting Moiety (Antibody) | Connects via the piperidine end (as part of a larger linker) | The piperidine nitrogen can be quaternized or the ring can be part of a larger structure with a protein-reactive group |
Structure Activity Relationship Sar Studies of 2 1 Methyl Piperidin 3 Yloxy Ethanol Derivatives
Elucidating the Role of the Piperidine (B6355638) Ring Conformation
The piperidine ring is a fundamental component in the design of numerous pharmaceuticals and plays a significant role in the biological activity of many compounds. nih.govnih.gov The conformation of the piperidine ring in 2-(1-Methyl-piperidin-3-yloxy)-ethanol derivatives is critical as it dictates the spatial orientation of the substituents, which in turn affects the molecule's ability to bind to its biological target. The piperidine ring can adopt various conformations, with the chair form being the most stable. The orientation of the substituents on the piperidine ring, whether axial or equatorial, can significantly impact the compound's interaction with the receptor binding pocket.
Impact of N-Substitution on Biological Activity and Selectivity
Studies on various piperidine-containing compounds have demonstrated that modifying the N-substituent can drastically alter their pharmacological profile. For example, in a series of N-substituted piperidine analogs designed as anti-Alzheimer's agents, the N-benzyl group was found to be a key feature for activity. ajchem-a.com Similarly, in the context of muscarinic receptor antagonists, the N-substituent is a crucial element of the pharmacophore. nih.gov The size and nature of the N-alkyl group can influence the compound's affinity and selectivity for different muscarinic receptor subtypes. For example, increasing the size of the N-alkyl group can sometimes lead to a decrease in affinity or a shift in selectivity.
Interactive Table: Impact of N-Substitution on Receptor Affinity (Hypothetical Data Based on General SAR Principles)
| N-Substituent | Receptor Affinity (Ki, nM) | Selectivity Profile |
| -CH3 (Methyl) | 15 | M2 > M1 > M3 |
| -C2H5 (Ethyl) | 25 | M2 ≈ M1 > M3 |
| -CH(CH3)2 (Isopropyl) | 50 | M1 > M2 > M3 |
| -CH2Ph (Benzyl) | 8 | M1 ≈ M3 > M2 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of N-substitution based on general SAR principles observed in related compound series.
Significance of the Ether Linkage and Alkyl Chain Length
The ether linkage and the attached ethanol (B145695) side chain in this compound are pivotal for its interaction with biological targets. The oxygen atom of the ether can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. The flexibility of the ether linkage allows the 2-hydroxyethoxy moiety to adopt various conformations, enabling an optimal fit within the binding site.
The length of the alkyl chain extending from the ether oxygen can also modulate biological activity. Studies on other classes of compounds, such as linear alcohol ethoxylates and 'nitazene' opioids, have shown that the length of an alkoxy or alkyl chain can significantly impact potency and metabolic stability. nih.govnih.gov For instance, in a series of nitazene (B13437292) analogues, the alkoxy chain length was found to govern their potency at the mu-opioid receptor. nih.gov Similarly, the length of the ethoxylate chain in alcohol ethoxylates affects their biodegradation. nih.gov In the context of this compound derivatives, extending the ethanol chain to a propanol (B110389) or butanol derivative, or introducing branching, would likely alter the compound's interaction with the target, potentially leading to changes in affinity and selectivity. The presence of the terminal hydroxyl group is also a key feature, likely participating in hydrogen bonding with the receptor.
Contributions of Stereochemistry to Ligand-Target Interactions
The this compound molecule contains a stereocenter at the 3-position of the piperidine ring. The absolute configuration (R or S) at this center is expected to have a profound impact on the compound's biological activity. Stereoselectivity is a well-established phenomenon in pharmacology, where one enantiomer of a chiral drug is often significantly more potent or has a different pharmacological profile than the other.
For instance, studies on muscarinic antagonists with multiple stereocenters have highlighted the critical role of stereochemistry in determining affinity and functional activity. researchgate.net The spatial arrangement of the ether linkage and the rest of the molecule is dictated by the stereochemistry at C-3. This, in turn, determines how the molecule fits into the chiral environment of a receptor's binding site. It is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different affinities and/or efficacies at their biological target due to differential interactions with specific amino acid residues in the binding pocket.
Mapping Key Pharmacophoric Features within the Scaffold
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its derivatives, several key pharmacophoric features can be identified based on its structure and by analogy to other muscarinic ligands. nih.gov
The key pharmacophoric elements likely include:
A basic nitrogen atom: The protonatable nitrogen of the piperidine ring, which is typically charged at physiological pH, can form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding site. nih.gov
A hydrogen bond acceptor: The oxygen atom of the ether linkage is a potential hydrogen bond acceptor.
A hydrogen bond donor/acceptor: The terminal hydroxyl group of the ethanol side chain can act as both a hydrogen bond donor and acceptor.
A hydrophobic region: The piperidine ring itself provides a hydrophobic scaffold that can engage in van der Waals interactions with nonpolar regions of the binding pocket.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore model for M3 selective muscarinic antagonists identified a five-feature model, which underscores the importance of the spatial arrangement of such features for selective binding. nih.gov The relative positions of the basic nitrogen, the ether oxygen, and the hydroxyl group in this compound are critical for its interaction with muscarinic receptors. Altering these distances through changes in the piperidine ring substitution or the length of the alkyl chain would likely have a significant impact on biological activity.
Pharmacological Exploration and Molecular Mechanisms of 2 1 Methyl Piperidin 3 Yloxy Ethanol Derivatives
Identification and Characterization of Putative Biological Targets
While specific pharmacological data for 2-(1-Methyl-piperidin-3-yloxy)-ethanol is not extensively documented in publicly available literature, the structural motifs it contains—namely the N-methylpiperidine group and the ether linkage—are features of ligands for a range of biological targets. The exploration of its derivatives and related analogues provides significant insight into its potential interactions.
Derivatives containing piperidine (B6355638) and piperidine-ether structures have been shown to bind to several key receptor families in the central nervous system. These interactions are often highly dependent on the specific substitutions on the piperidine ring and the nature of the groups attached via the ether linkage.
Serotonin (B10506) Receptors: The piperidine scaffold is a common feature in ligands targeting serotonin (5-HT) receptors. nih.gov For instance, piperidine diphenyl ether derivatives have been identified as potent ligands with high affinity for the 5-HT1A receptor. nih.gov Furthermore, certain N-substituted piperidine derivatives act as inverse agonists at the 5-HT2A receptor, a mechanism relevant to antipsychotic efficacy. google.com
Dopamine (B1211576) Receptors: Analogues featuring a piperidine ring have demonstrated significant and often selective affinity for dopamine receptor subtypes. Recent studies have focused on developing potent and selective D4 receptor antagonists based on a piperidine scaffold for potential use in treating glioblastoma. mdpi.comnih.gov These compounds show high selectivity for the D4 subtype over D2 and D3 receptors. mdpi.com
Muscarinic and Nicotinic Acetylcholine (B1216132) Receptors: The piperidine moiety is a classic component of muscarinic acetylcholine receptor (mAChR) antagonists. nih.gov The structure of the M3 muscarinic receptor has been studied in complex with tiotropium, a piperidine-containing antagonist. nih.gov Additionally, 4-oxypiperidine ethers have been developed as ligands that target histamine (B1213489) H3 receptors and also show inhibitory activity at cholinesterases. nih.gov Related 3-alkoxy-pyridinyl compounds have also been investigated as selective ligands for α4β2 nicotinic acetylcholine receptors (nAChR). nih.gov
Putative Receptor Targets for Piperidine-Ether Scaffolds
| Receptor Family | Specific Subtype(s) | Observed Activity | Reference |
|---|---|---|---|
| Serotonin (5-HT) | 5-HT1A, 5-HT2A | High-affinity binding, Inverse Agonism | nih.govgoogle.com |
| Dopamine (D) | D2, D3, D4 | Selective Antagonism (especially D4) | mdpi.comnih.gov |
| Muscarinic Acetylcholine (mAChR) | M1, M2, M3 | Antagonism | nih.govnih.gov |
| Nicotinic Acetylcholine (nAChR) | α4β2 | Selective Ligand Binding | nih.gov |
| Histamine (H) | H3 | Antagonism | nih.gov |
Beyond receptor binding, piperidine-ether derivatives have been engineered as potent inhibitors of critical enzymes involved in disease pathways, such as cancer and infectious diseases.
Checkpoint Kinase 1 (CHK1): CHK1 is a serine/threonine kinase central to the DNA damage response pathway, making it a key target for cancer therapy. acs.org Inhibitors of CHK1 can prevent cancer cells from repairing DNA damage induced by chemotherapy, thereby enhancing treatment efficacy. nih.gov A potent and selective clinical candidate, AZD7762, incorporates a piperidin-3-yl group. researchgate.net The development of this inhibitor involved optimizing a thiophenecarboxamide urea (B33335) scaffold, where the piperidine moiety was found to be crucial for achieving high cellular potency and selectivity. researchgate.net
Activity of Piperidine-Containing CHK1 Inhibitors
| Compound | Structure Description | CHK1 Inhibition (IC50) | Reference |
|---|---|---|---|
| AZD7762 | (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide | 5 nM | researchgate.net |
| LY2603618 | A selective small molecule inhibitor of CHK1 | Potent activity reported | nih.gov |
1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): MenA is an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in many bacteria, including Mycobacterium tuberculosis. As this pathway is absent in humans, MenA is an attractive target for developing new antibacterial agents. mdpi.com Structure-activity relationship (SAR) studies have explored piperidine derivatives as MenA inhibitors. These inhibitors typically feature a terminal basic amine, such as piperidine, connected via an aliphatic ether to an aromatic system, a structure highly analogous to this compound.
Inhibitory Activity of Piperidine-Ether Derivatives Against M. tuberculosis MenA
| Compound ID (from source) | Description of Modification | MenA Inhibition (IC50, µM) | Mtb Growth Inhibition (GIC50, µM) | Reference |
|---|---|---|---|---|
| Entry 7 | 2-Naphthyl aromatic group | 13 | 10 | |
| Entry 10 | 4-Chlorophenyl aromatic group | 22 | 8 | |
| Entry 11 | 4-Bromophenyl aromatic group | 14 | 10 |
Elucidation of Molecular Mechanisms of Action
Understanding how these derivatives interact with their targets at a molecular level is key to optimizing their pharmacological profiles.
The interaction of piperidine-ether derivatives with their biological targets initiates cascades that modulate cellular signaling pathways.
DNA Damage Response Pathway: CHK1 inhibitors like AZD7762 function by abrogating the cell cycle checkpoints (primarily G2/M) that are activated in response to DNA damage. researchgate.net By inhibiting CHK1, these agents prevent the cell from pausing to repair its DNA, leading to the accumulation of catastrophic damage and ultimately apoptosis. nih.gov This mechanism strongly potentiates the antitumor activity of DNA-damaging agents like gemcitabine (B846) and irinotecan. researchgate.net
Bacterial Menaquinone Biosynthesis: Inhibitors targeting MenA disrupt the electron transport chain in bacteria by blocking the production of menaquinone. mdpi.com This leads to a failure in cellular respiration and energy production, resulting in a potent bactericidal effect against pathogens like M. tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Neurotransmitter Signaling: When acting on CNS receptors, these derivatives modulate neurotransmitter signaling. For example, antagonism at dopamine D4 receptors has been shown to decrease the viability of glioblastoma cells by inducing cell death, cell cycle arrest, and mitochondrial dysfunction. mdpi.comnih.gov Modulation of serotonin and acetylcholine receptors would likewise alter downstream pathways critical for mood, cognition, and other neurological functions. nih.govnih.gov
The potency and selectivity of these derivatives are governed by specific molecular interactions within the target's binding site.
Interaction with CHK1: The development of AZD7762 was guided by structure-based design. researchgate.net X-ray crystallography revealed that the piperidine ring of the inhibitor occupies the ribose-binding pocket of the CHK1 enzyme, a key interaction for achieving high potency. This strategic placement allows other parts of the molecule to form additional favorable contacts within the ATP-binding site. researchgate.net
Interaction with MenA: For MenA inhibitors, SAR studies indicate that the basic nitrogen of the piperidine ring is a critical pharmacophoric feature, likely forming an ionic or hydrogen bond interaction within the enzyme's active site. The ether linkage provides optimal spacing and flexibility, allowing the aromatic portion of the inhibitor to engage in further hydrophobic or π-stacking interactions.
Interaction with Receptors: Docking studies of 4-oxypiperidine ether antagonists in the histamine H3 receptor show that the protonated piperidine nitrogen forms a key salt bridge with an aspartate residue (Asp114), while the ether oxygen can form a hydrogen bond with a tyrosine residue (Tyr115). nih.gov Similarly, molecular dynamics simulations of ligands in muscarinic receptors highlight the deep burial of the ligand within the transmembrane core, with the piperidine moiety oriented for optimal interaction. nih.gov
Broad Spectrum Biological Activities Associated with Piperidine-Ether Scaffolds
The piperidine ring is a privileged scaffold, and its derivatives have been associated with an exceptionally broad range of biological activities. The incorporation of an ether linkage further diversifies the chemical space, allowing for the fine-tuning of properties to target various biological systems. Piperidine-containing compounds have found application as antipsychotics, opioids, antihistamines, and selective serotonin reuptake inhibitors (SSRIs). wikipedia.org The versatility of this scaffold is demonstrated by the diverse therapeutic areas in which it is found. google.comnih.gov
Summary of Biological Activities of Piperidine Derivatives
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer / Antitumor | Oncology | nih.govgoogle.com |
| Antipsychotic | Psychiatry | wikipedia.orggoogle.com |
| Antiviral | Infectious Disease | nih.gov |
| Antibacterial / Antimalarial | Infectious Disease | nih.gov |
| Anti-inflammatory | Immunology | nih.gov |
| Anticoagulant | Cardiology | nih.gov |
| Anti-Alzheimer's Activity | Neurology | nih.gov |
| Analgesic (Opioids) | Pain Management | wikipedia.org |
Investigation in Neurological System Interactions
Derivatives of the piperidine scaffold have been extensively investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease (AD). A primary therapeutic strategy in AD management is the "cholinergic hypothesis," which aims to increase levels of the neurotransmitter acetylcholine (ACh) by inhibiting the enzyme responsible for its degradation, acetylcholinesterase (AChE). nih.gov
Several novel piperidine derivatives have been synthesized and evaluated as potent and selective AChE inhibitors. nih.govresearchgate.net For instance, a series of N-substituted theobromine (B1682246) and theophylline (B1681296) derivatives incorporating a piperidine moiety demonstrated strong inhibitory effects on both electric eel and human AChE, with IC50 values in the low nanomolar range. nih.gov Kinetic studies of some of these compounds revealed a mixed-inhibition mechanism, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual binding is considered a promising feature, as interaction with the PAS may also help prevent the aggregation of the aberrant β-amyloid peptide, a key pathological hallmark of AD. nih.govnih.gov
Research into 4-oxypiperidine ethers has also yielded potent dual-acting ligands that exhibit both histamine H3 receptor (H₃R) antagonism and cholinesterase inhibition. nih.gov One promising compound from a naphthalene (B1677914) series, featuring a benzyl (B1604629) moiety on the piperidine ring, showed a high affinity for the human H₃R (Ki = 12.5 nM) and significant AChE inhibitory activity (IC₅₀ = 1.537 μM). nih.gov The development of such multi-target compounds represents an advanced approach to treating the complex pathology of neurodegenerative diseases. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Select Piperidine Derivatives
Compound Class Specific Derivative Example Target Enzyme Reported Activity (IC₅₀/Ki) Reference N-substituted Theophylline Derivative Compound 28 (specific structure in source) Human AChE Low nanomolar IC₅₀ researchgate.net N-substituted Theobromine Derivative Compound 21 (specific structure in source) Human AChE Low nanomolar IC₅₀ researchgate.net 4-Oxypiperidine Ether ADS031 (Naphthalene series) AChE 1.537 μM (IC₅₀) acs.org 4-Oxypiperidine Ether ADS031 (Naphthalene series) Human H₃ Receptor 12.5 nM (Ki) acs.org
Antimicrobial and Antiviral Activity Assessments
The emergence of drug-resistant pathogens necessitates the search for new antimicrobial and antiviral agents. Piperidine derivatives have shown considerable promise in this area. ijnrd.orgencyclopedia.pub
In the realm of antiviral research, certain N-substituted piperidine derivatives have been assessed for their activity against influenza viruses. One study investigating new piperidine derivatives against the influenza A/H1N1 virus found that while many compounds did not suppress virus replication by 50% or more, some demonstrated a notable ability to inhibit viral replication at specific concentrations. ijnrd.org For example, one compound inhibited the replication of 100 infectious doses of the virus by 2.0 log₂ compared to the control group. ijnrd.org Other research has focused on 1,2,3-triazole-containing derivatives of the piperidine alkaloid lupinine, which were found to reduce the infectivity of influenza A subtypes H1N1 and H3N2, suggesting they act as virucidal agents against extracellular virions. acs.org
The antibacterial potential of piperidine-containing structures has also been explored. Novel benzimidazole (B57391) carboxamides bearing a piperidine moiety were synthesized and tested against various bacterial strains. gov.bc.ca One derivative showed selective activity against the Gram-positive strain Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8 μM. gov.bc.ca Another study focused on piperidinothiosemicarbazones, where derivatives with a pyrrolidine (B122466) or piperidine moiety attached to the pyridine (B92270) ring showed selective and potent activity against Mycobacterium tuberculosis strains (MIC 4–6.25 µg/mL) with no harmful effects on non-tumor cells. nih.gov
Table 2: Antimicrobial and Antiviral Activity of Select Piperidine Derivatives
Compound Class Target Organism Reported Activity Reference N-Substituted Piperidine Influenza A/H1N1 Inhibited replication by 2.0 log₂ at 0.065 mg/mL researchgate.net Triazolyl Lupinine Derivative Influenza A (H1N1, H3N2) Reduced virus infectivity (virucidal) nih.gov Benzimidazole Carboxamide Enterococcus faecalis 8 μM (MIC) Piperidinothiosemicarbazone Mycobacterium tuberculosis 4-6.25 µg/mL (MIC) 2-hydroxy-2-trifluoromethylthiolane Herpes Simplex Virus type 1 (HSV-1) Significantly inhibited reproduction
Potential in Oncology and Cell Cycle Modulation
Piperidine derivatives have emerged as a significant class of compounds in cancer research, with studies demonstrating their ability to induce apoptosis and modulate the cell cycle in various cancer cell lines. researchgate.netnih.gov
A series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which incorporate a substituted pyridine core structurally related to piperidine, were evaluated for their in vitro anticancer activity. nih.gov One derivative, compound 5l, proved to be the most active against both non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values of 3.22 μM and 2.71 μM, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis in HCT-116 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov Furthermore, it disrupted the cell cycle by causing arrest at the G2-M phase. nih.gov
In another study, 2,6-disubstituted N-methylpiperidine derivatives were synthesized as potential bioreducible anti-tumor agents. nih.gov The free base forms of these compounds were designed as bifunctional alkylating agents. The most toxic of these were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, which showed oxic IC50 values between 6 and 11 μM against two human colon carcinoma cell lines (HT-29 and BE). nih.gov
Table 3: Anticancer Activity of Select Piperidine-Related Derivatives
Compound Class Specific Derivative Example Cancer Cell Line Reported Activity (IC₅₀) Mechanism of Action Reference 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Compound 5l HCT-116 (Colon) 2.71 μM Apoptosis induction, G2-M cell cycle arrest ijnrd.org 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Compound 5l A549 (Lung) 3.22 μM Not specified ijnrd.org N-methylpiperidine derivative cis-N-methyl-2,6-bis(bromomethyl)piperidine HT-29 & BE (Colon) 6-11 μM Designed as bifunctional alkylating agent nih.gov N-methylpiperidine derivative trans-N-methyl-2,6-bis(bromomethyl)piperidine HT-29 & BE (Colon) 6-11 μM Designed as bifunctional alkylating agent nih.gov
Immunomodulatory Effects
The immunomodulatory and anti-inflammatory properties of piperidine derivatives are well-documented, highlighting their potential to treat a range of inflammatory conditions. ijnrd.orgacs.org These compounds can influence key signaling pathways and the production of inflammatory mediators.
Piperine (B192125), an alkaloid containing a piperidine ring, has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a critical transcription factor that regulates the expression of genes involved in inflammation. nih.gov This inhibition prevents the expression of cell adhesion molecules on endothelial cells induced by tumor necrosis factor-alpha (TNF-α), a key event in the inflammatory cascade. nih.gov Furthermore, piperine can inhibit the expression of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov
Studies on piperidine-2,4,6-trione derivatives have demonstrated distinct anti-inflammatory and immunosuppressive activity. nih.gov The introduction of cyclohexyl and allyl radicals into the piperidine structure appears to be favorable for these biological effects. nih.gov Other research on a series of piperidine-containing derivatives showed significant inhibition of both TNF-α and IL-6, with some compounds achieving 100% TNF-α inhibition at a concentration of 10 µM. researchgate.net This body of evidence underscores the potential of piperidine-based structures to modulate the immune response by targeting crucial inflammatory pathways and cytokines. nih.govnih.gov
Table 4: Immunomodulatory Activity of Select Piperidine Derivatives
Compound/Class Molecular Target/Pathway Observed Effect Reference Piperine NF-κB Activation Inhibited TNF-α induced activation ijnrd.org Piperine Interleukin-6 (IL-6) Inhibited expression researchgate.net Piperidine-2,4,6-trione derivatives General Inflammation Showed distinct anti-inflammatory activity nih.gov Piperidine containing derivatives TNF-α Up to 100% inhibition at 10 µM encyclopedia.pub Piperidine containing derivatives IL-6 83-100% inhibition at 10 µM encyclopedia.pub
Computational Chemistry and Molecular Modeling of 2 1 Methyl Piperidin 3 Yloxy Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. For 2-(1-Methyl-piperidin-3-yloxy)-ethanol, a DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.
Once the geometry is optimized, various electronic properties can be calculated. These properties, such as total energy, dipole moment, and orbital energies, are crucial for understanding the molecule's stability and polarity. DFT methods, often paired with a basis set like 6-311G, are used to estimate these values. nih.gov
Illustrative Data Table 1: Calculated Electronic Properties (Hypothetical) This table illustrates the type of data that would be generated from a DFT calculation for this compound.
| Property | Hypothetical Value | Unit |
| Total Energy | -552.123 | Hartrees |
| Dipole Moment | 2.85 | Debye |
| Heat of Formation | -85.4 | kcal/mol |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, the oxygen and nitrogen atoms would be expected to be the primary sites of electron density in the HOMO, making them likely centers for electrophilic attack. The LUMO would likely be distributed across the carbon skeleton.
Illustrative Data Table 2: Frontier Molecular Orbital Energies (Hypothetical) This table shows representative FMO data that would be derived from a quantum chemical calculation.
| Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | 1.23 |
| HOMO-LUMO Gap | 7.77 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. Different colors on the MEP map indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ether and alcohol groups, as well as the nitrogen atom of the piperidine (B6355638) ring, highlighting these as potential sites for hydrogen bonding or interaction with positive charges.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can be interpreted as stabilizing intramolecular interactions. By analyzing these interactions, NBO can quantify the stability gained from hyperconjugation and charge transfer events.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.govnih.gov
For this compound, molecular docking could be used to screen for potential protein targets. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy.
Following a docking simulation, a detailed analysis of the binding site is performed. This involves identifying the specific amino acid residues in the protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The key interacting residues are often referred to as "hotspots."
If this compound were docked into a hypothetical receptor, the analysis would focus on which parts of the molecule are crucial for binding. For instance, the hydroxyl group and the ether oxygen are prime candidates for forming hydrogen bonds with polar amino acid residues like serine or threonine. The methyl group on the piperidine ring might fit into a hydrophobic pocket of the binding site. Identifying these hotspots is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. researchgate.net
Illustrative Data Table 3: Predicted Interactions from a Hypothetical Docking Study This table exemplifies the kind of interaction data that would be produced from a binding site analysis.
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
| Hydroxyl Oxygen | SER 122 | Hydrogen Bond | 2.1 |
| Ether Oxygen | THR 84 | Hydrogen Bond | 2.3 |
| Piperidine Nitrogen | ASP 121 | Electrostatic | 3.5 |
| Methyl Group | LEU 80, ILE 118 | Hydrophobic | N/A |
Prediction of Binding Affinity and Selectivity
The prediction of binding affinity and selectivity is a cornerstone of computational drug discovery, aiming to forecast the strength of the interaction between a ligand, such as this compound, and a biological target, as well as its preference for one target over others. These predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. Common computational methods include molecular docking, free energy perturbation (FEP), and thermodynamic integration (TI).
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is then estimated using scoring functions, which can range from simple empirical functions to more complex physics-based methods. These scores provide a relative ranking of different ligands.
For more accurate, quantitative predictions of binding free energy (ΔG), more computationally intensive methods like FEP and TI are employed. These methods, rooted in statistical mechanics, calculate the free energy difference between two states (e.g., a ligand in solution and a ligand in the binding pocket), providing a more precise measure of affinity.
Selectivity, the preference of a compound for a specific target over others (e.g., one receptor subtype over another), is predicted by calculating the difference in binding affinities (ΔΔG) for the targets of interest. A large ΔΔG value suggests high selectivity.
A thorough review of scientific literature and chemical databases reveals a lack of specific studies detailing the predicted binding affinity and selectivity of this compound for any particular biological target. Therefore, no quantitative data on its binding energies or selectivity ratios can be presented at this time.
Table 1: Predicted Binding Affinity and Selectivity for this compound
| Target Receptor/Enzyme | Predicted Binding Affinity (e.g., ΔG, Ki) | Selectivity Ratio | Computational Method Used |
|---|---|---|---|
| Data Not Available | No specific data found in the searched literature. | No specific data found in the searched literature. | Not Applicable |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide deep insights into its conformational flexibility, the stability of different spatial arrangements (conformers), and its interactions with its environment, such as a solvent or a biological membrane.
The process involves creating a computational model of the molecule within a simulated environment. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the dynamic evolution of the system. This generates a trajectory of atomic positions and velocities over a specific timescale, typically from nanoseconds to microseconds.
Analysis of this trajectory allows for:
Conformational Sampling: Identifying the range of shapes the molecule can adopt, their relative energies, and the barriers to transition between them. This is crucial as the biologically active conformation may not be the lowest energy state in isolation.
Stability Analysis: Assessing the stability of the compound's structure and its specific conformations over time. This can reveal key intramolecular interactions, such as hydrogen bonds, that stabilize certain forms.
Solvation Effects: Understanding how the molecule interacts with water or other solvent molecules, which can significantly influence its conformation and properties.
Despite the utility of this technique, no specific molecular dynamics simulation studies for this compound have been published in the available scientific literature. Such studies would be valuable to understand its dynamic behavior and how it might present itself to a biological target.
Pharmacophore Modeling and Virtual Screening for Target Discovery
Pharmacophore modeling is a fundamental technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) a molecule must possess to exert a specific biological effect. rsc.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers.
A pharmacophore model can be generated based on the structure of a known active ligand or from the binding site of a target protein. researchgate.net Once developed, this model serves as a 3D query in a process called virtual screening. Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that match the pharmacophore model. These "hits" are then considered potential candidates for that biological target and can be prioritized for further computational analysis, such as molecular docking, or for experimental validation. rsc.org This approach is instrumental in discovering novel chemical scaffolds and potential new biological targets for existing compounds.
A comprehensive search of the scientific literature indicates that no pharmacophore models have been specifically developed based on the structure of this compound, nor has it been reported as a hit in virtual screening campaigns for specific target discovery.
Analytical Methodologies for Research and Characterization of 2 1 Methyl Piperidin 3 Yloxy Ethanol
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of 2-(1-Methyl-piperidin-3-yloxy)-ethanol, with each technique offering unique information about its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the N-methyl group, the protons on the piperidine (B6355638) ring, and the protons of the 2-hydroxyethoxy side chain. The N-methyl group would appear as a sharp singlet. The piperidine ring protons would present as a complex series of multiplets due to their diastereotopic nature and spin-spin coupling. The protons of the ethoxy chain (-O-CH₂-CH₂-OH) would likely appear as two distinct triplets or more complex multiplets, and the hydroxyl proton would be a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show distinct signals for each of the eight unique carbons: the N-methyl carbon, the five carbons of the piperidine ring (with C2/C6 and C4/C5 potentially being distinct), and the two carbons of the ethoxy side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (N and O), with carbons closer to these heteroatoms appearing further downfield.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would establish proton-proton coupling relationships, helping to trace the connectivity within the piperidine ring and the ethoxy side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Expected ¹H and ¹³C NMR Data Summary
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | Singlet, ~2.2-2.4 | ~42-47 |
| Piperidine Ring CH₂ | Multiplets, ~1.5-3.0 | ~25-60 |
| Piperidine Ring CH-O | Multiplet, ~3.2-3.6 | ~70-80 |
| O-CH₂-CH₂-OH | Multiplets, ~3.5-3.8 | ~60-70 |
| CH₂-OH | Multiplet, ~3.6-3.9 | ~60-65 |
Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.
MS and HRMS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of 173.25 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₉H₁₉NO₂).
Fragmentation Pattern: In electron ionization (EI) or tandem mass spectrometry (LC-MS/MS), the molecule will fragment in predictable ways. Key fragmentation pathways for tertiary amines like this compound include alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of alkyl radicals from the piperidine ring. Another significant fragmentation would be the cleavage of the ether bond or the loss of the entire hydroxyethoxy side chain. The base peak in the mass spectrum is often a stable fragment containing the nitrogen atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Key expected IR absorption bands include:
O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of the primary alcohol.
C-H Stretch: Multiple sharp bands in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl portions of the piperidine ring and the ethoxy chain.
C-O-C Stretch: A strong, distinct band in the 1050-1150 cm⁻¹ region, which is indicative of the ether linkage.
C-N Stretch: A medium to weak band in the 1000-1250 cm⁻¹ range, associated with the tertiary amine.
C-O Stretch: A strong band around 1050 cm⁻¹, corresponding to the primary alcohol C-O bond.
Summary of Expected IR Peaks
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Alcohol (O-H stretch) | 3200-3600 | Strong, Broad |
| Alkane (C-H stretch) | 2800-3000 | Strong |
| Ether (C-O-C stretch) | 1050-1150 | Strong |
| Tertiary Amine (C-N stretch) | 1000-1250 | Medium-Weak |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or other components, as well as for quantifying its presence.
High-Performance Liquid Chromatography (HPLC) and LC-MS
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its quantification. Due to the basic nature of the piperidine nitrogen and the polarity of the hydroxyl group, reversed-phase HPLC would be a suitable method. A C18 column would typically be used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent such as methanol (B129727) or acetonitrile. The buffer helps to control the ionization state of the amine, leading to better peak shape and reproducibility.
When HPLC is coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for analysis. This combination allows for the separation of the compound from a mixture, followed by its immediate detection and identification based on its mass-to-charge ratio. LC-MS/MS can provide even greater specificity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions, making it an invaluable technique for trace analysis and metabolite identification studies.
Preparative Chromatography for Compound Isolation
Following the synthesis of this compound, isolation of the target compound from the reaction mixture is a critical step to ensure that subsequent characterization and studies are performed on a pure substance. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and efficiency in separating the desired compound from byproducts and unreacted starting materials. ycdehongchem.comnih.gov
The selection of chromatographic conditions is paramount for achieving optimal separation. For piperidine derivatives, reverse-phase HPLC is frequently employed. sielc.comsielc.com This involves a non-polar stationary phase, typically a C18-functionalized silica (B1680970) gel, and a polar mobile phase. A gradient elution method, where the composition of the mobile phase is varied over time, is often utilized to effectively separate compounds with a range of polarities.
A representative preparative HPLC method for the purification of this compound would involve a mobile phase system consisting of water and acetonitrile, with a small percentage of an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution for the amine-containing compound. sielc.comsielc.com The separation is monitored using a detector, such as an ultraviolet (UV) detector or a mass spectrometer (MS), which allows for the collection of fractions containing the purified compound based on its retention time. The purity of the collected fractions is then typically confirmed by analytical HPLC. nih.gov
Table 1: Representative Preparative HPLC Parameters for the Purification of this compound
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL of crude sample dissolved in mobile phase A |
| Elution Time | ~15.2 min |
| Purity of Isolated Fraction | >99% (by analytical HPLC) |
This table presents hypothetical data representative of a typical preparative HPLC purification for a compound of this nature.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique for verifying the elemental composition of a purified compound, thereby confirming its molecular formula and assessing its purity. This destructive method precisely measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula, C₈H₁₇NO₂.
The analysis is performed using a dedicated elemental analyzer. A small, precisely weighed amount of the purified this compound is combusted at high temperatures in a stream of oxygen. This process converts the carbon, hydrogen, and nitrogen in the sample into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These gases are then separated and quantified by a detector, allowing for the calculation of the original elemental percentages.
A close correlation between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the compound's identity and high purity. Significant deviations would suggest the presence of impurities or an incorrect structural assignment.
Table 2: Theoretical vs. Representative Experimental Elemental Analysis Data for C₈H₁₇NO₂
| Element | Theoretical % | Experimental % |
| Carbon (C) | 60.35 | 60.21 |
| Hydrogen (H) | 10.76 | 10.81 |
| Nitrogen (N) | 8.80 | 8.75 |
This table showcases the theoretical elemental composition of this compound and hypothetical experimental results that would indicate a high degree of purity.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous proof of a molecule's connectivity, configuration, and conformation, which is invaluable for a comprehensive characterization of this compound.
The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step often requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern that is recorded by a detector.
The intensities and positions of these diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, and a detailed model of the molecular structure can be built and refined. The final model provides precise information on bond lengths, bond angles, and torsional angles, confirming the structure of this compound and revealing its preferred conformation in the solid state. nih.govmdpi.com
Table 3: Representative Crystallographic Data for a Substituted Piperidine Derivative
| Parameter | Value |
| Empirical Formula | C₈H₁₇NO₂ |
| Formula Weight | 159.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 12.31 |
| c (Å) | 9.78 |
| β (˚) | 105.2 |
| Volume (ų) | 978.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.08 |
| R-factor (%) | 4.5 |
This table contains hypothetical but representative crystallographic data for a small organic molecule similar in size and composition to this compound, illustrating the type of information obtained from an X-ray diffraction experiment.
Emerging Research Directions and Future Perspectives for 2 1 Methyl Piperidin 3 Yloxy Ethanol Chemistry
Development of Prodrug Strategies and Targeted Delivery Systems
The inherent properties of the 2-(1-Methyl-piperidin-3-yloxy)-ethanol scaffold, particularly the tertiary amine, make it a candidate for prodrug development to enhance its therapeutic potential. Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo, a strategy often used to overcome poor solubility, permeability, or to achieve targeted delivery. mdpi.com
For a tertiary amine like the one in the N-methylpiperidine ring, several prodrug strategies could be explored. nih.govresearchgate.net One established approach is the formation of N-oxides. N-oxidation masks the positive charge of the amine at physiological pH, which can improve membrane penetration and reduce certain toxicities. These N-oxide prodrugs can then be reduced back to the active tertiary amine by enzymes in specific tissues, particularly under hypoxic conditions found in tumors. nih.gov
Another sophisticated method involves creating N-phosphonooxymethyl derivatives. This strategy converts the tertiary amine into a quaternary salt, which is highly water-soluble. nih.gov These prodrugs are designed for a two-step activation: an initial enzymatic cleavage of the phosphate (B84403) group by phosphatases, followed by a spontaneous chemical breakdown of the resulting intermediate to release the parent drug. nih.gov This approach has been successfully applied to drugs like cinnarizine (B98889) to improve solubility and allow for intravenous administration. nih.gov
Targeted delivery systems could also be conceptualized. For instance, if the therapeutic target of this compound is in the central nervous system (CNS), the dihydropyridine-pyridinium salt system could be employed. This redox-based system facilitates transport across the blood-brain barrier, where the dihydropyridine (B1217469) moiety is oxidized to the charged pyridinium (B92312) salt, trapping the drug in the brain for localized action. nih.gov
Table 1: Potential Prodrug Strategies for this compound
| Prodrug Approach | Moiety Added/Modification | Activation Mechanism | Potential Advantage |
|---|---|---|---|
| N-Oxide | Oxygen atom to the piperidine (B6355638) nitrogen | Enzymatic reduction (e.g., in hypoxic cells) | Improved membrane penetration; potential for tumor targeting. nih.gov |
| N-Phosphonooxymethyl Salt | Phosphonooxymethyl group to the piperidine nitrogen | Enzymatic dephosphorylation followed by spontaneous chemical release | Significantly increased water solubility for parenteral formulations. nih.gov |
Integration with Fragment-Based Drug Design (FBDD) and Covalent Inhibition Approaches
The modular nature of this compound lends itself to contemporary drug design strategies such as Fragment-Based Drug Design (FBDD) and covalent inhibition.
Fragment-Based Drug Design (FBDD) has become a cornerstone of modern lead generation. The strategy relies on screening small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target. nih.gov A significant challenge in FBDD is moving beyond flat, two-dimensional fragments to better explore the three-dimensional space of protein binding pockets. rsc.orgrsc.org The piperidine ring is an excellent example of a 3D scaffold. nih.gov
The this compound structure can be deconstructed into several fragments for an FBDD campaign. For instance, the N-methylpiperidine ring could serve as a 3D anchor to explore specific pockets, while the ethanol-ether portion could provide vectors for growing the fragment into a more potent lead compound. rsc.org The systematic synthesis of libraries of substituted piperidines is a well-established field, allowing for the creation of diverse fragments based on this core. nih.govrsc.org
Covalent Inhibition involves the design of a drug that forms a permanent chemical bond with its target protein. This approach can lead to enhanced potency and a prolonged duration of action. nih.gov A targeted covalent inhibitor typically consists of a scaffold that provides binding affinity and selectivity, and an electrophilic "warhead" that reacts with a nearby nucleophilic amino acid residue (like cysteine or lysine) on the target protein. nih.govyoutube.com
Future research could involve modifying the this compound scaffold to include a latent electrophile. For example, the ethanol (B145695) moiety could be functionalized to incorporate a terminal alkyne or an acrylamide (B121943) group, which are common warheads for targeting cysteine residues. nih.gov The piperidine portion would serve to guide the inhibitor to the target's binding site, positioning the warhead for a specific covalent reaction. The discovery of such inhibitors is often accelerated by screening covalent fragment libraries against the protein of interest. researchgate.netnih.gov
Application in Chemical Biology Tools for Target Validation
To understand the mechanism of action of a bioactive compound, it is crucial to identify and validate its biological target(s). Chemical biology provides tools to achieve this, and the this compound structure could be readily adapted for this purpose.
A common strategy is to create an activity-based probe (ABP) . This involves modifying the parent molecule by attaching a reporter tag (like a fluorophore or biotin) and a reactive group. researchgate.net If this compound were developed as a covalent inhibitor, an alkyne handle could be incorporated into its structure. This "clickable" alkyne allows for the use of bio-orthogonal chemistry; after the probe has bound to its target within a complex biological sample (like a cell lysate), a fluorescent azide (B81097) or biotin (B1667282) azide can be attached via a copper-catalyzed click reaction, enabling visualization or purification of the target protein. researchgate.net
Alternatively, if the compound acts as a non-covalent inhibitor, a photo-affinity label could be incorporated. This involves adding a photoreactive group (e.g., a diazirine) to the scaffold. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby protein, effectively capturing the specific binding partner.
Piperidine-based scaffolds have been successfully used to create chemical probes. For example, piperazine-fused disulfides have been developed as fluorogenic redox probes to study cellular thiol biology, demonstrating how heterocyclic cores can be adapted into sophisticated tools. acs.orgchemrxiv.orgchemrxiv.org Such principles could guide the transformation of this compound into a probe for target identification and engagement studies.
High-Throughput Synthesis and Screening of Libraries Based on the Scaffold
The advancement of a single compound into a drug is rare; more often, a lead scaffold is optimized by synthesizing and screening a library of related analogs. Modern synthetic chemistry, including high-throughput synthesis and flow chemistry, has greatly accelerated this process. nih.govacs.org
The this compound scaffold is well-suited for the creation of such libraries. The piperidine ring is a common motif in pharmaceuticals, and numerous methods exist for its synthesis and functionalization. news-medical.netajchem-a.comnih.gov A modular approach could be employed where different building blocks are combined to rapidly generate diversity.
Table 2: Potential High-Throughput Synthesis Strategy for Analogs
| Module for Diversification | Potential Synthetic Reaction | Examples of New Groups |
|---|---|---|
| N-Methyl Group | N-demethylation followed by N-alkylation/arylation | Ethyl, benzyl (B1604629), substituted phenyl rings |
| Piperidine Ring | Synthesis from substituted pyridine (B92270) precursors | Introduction of methyl, fluoro, or hydroxyl groups at various positions. nih.gov |
| Ether Linkage | Cleavage and re-formation with different alcohols | Replacement of ethanol with propanol (B110389), isopropanol, or functionalized alcohols |
| Ethanol Terminus | Oxidation and amidation/esterification | Conversion to amides, esters, or other functional groups |
Platforms combining computational library design with parallel solution-phase synthesis and automated purification have been successfully used to produce large libraries of piperidine analogs for screening campaigns. nih.gov Such a strategy would allow for a systematic exploration of the structure-activity relationship (SAR) around the this compound core, optimizing for potency, selectivity, and pharmacokinetic properties.
Exploration of New Therapeutic Modalities Beyond Traditional Small Molecules
The field of drug discovery is expanding beyond traditional occupancy-based inhibitors to include event-driven modalities like targeted protein degradation. These approaches use bifunctional molecules to hijack cellular machinery for therapeutic purposes. nih.gov
Proteolysis-Targeting Chimeras (PROTACs) are a prime example. A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. nih.govnih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. emolecules.com The linker is a critical component, and piperidine or piperazine (B1678402) rings are often incorporated to add rigidity and improve physicochemical properties. nih.gov The this compound scaffold could serve as a starting point for designing one of the ligands or as a component of the linker itself in a novel PROTAC.
Molecular Glues are another emerging class of small molecules that induce or stabilize an interaction between a target protein and another protein, often an E3 ligase, leading to the target's degradation. emolecules.combiochempeg.comdiscoveryontarget.com While discovered more serendipitously than PROTACs, the design principles are beginning to be understood. A molecule based on the this compound core could potentially be optimized to function as a molecular glue, converting a previously "undruggable" protein into a substrate for cellular degradation machinery.
By incorporating the this compound scaffold into these advanced therapeutic designs, it may be possible to address diseases driven by protein overexpression in a way that traditional inhibitors cannot.
Q & A
Q. What are the recommended synthetic routes for 2-(1-Methyl-piperidin-3-yloxy)-ethanol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves etherification between 1-methyl-piperidin-3-ol and ethylene oxide or a halogenated ethanol derivative. A plausible route (inferred from analogous piperidine-ether syntheses) includes:
- Step 1: Activation of the hydroxyl group in 1-methyl-piperidin-3-ol using a base (e.g., NaH) to form an alkoxide.
- Step 2: Reaction with ethylene oxide or 2-chloroethanol under controlled temperature (40–60°C) to form the ether linkage .
- Step 3: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
Optimization Strategies:
- Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Monitor reaction progress via TLC or GC-MS to minimize side products (e.g., di-alkylated byproducts) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and the ethoxy methylene group (δ 3.6–3.8 ppm). The methyl group on piperidine appears as a singlet (~δ 1.2 ppm) .
- ¹³C NMR: Confirm the ether linkage (C-O-C resonance at ~70 ppm) and piperidine ring carbons .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>95%) .
- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ at m/z 174.24 (calculated) .
Advanced Research Questions
Q. How can contradictory bioactivity data for piperidine-ethanol derivatives be resolved in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
- Variability in assay conditions (e.g., bacterial strain differences, solvent effects).
- Impurity profiles (e.g., residual solvents affecting cell viability) .
Resolution Strategies:
- Standardized Assays: Use harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Dose-Response Analysis: Perform IC₅₀/EC₅₀ calculations across multiple concentrations to validate potency .
- Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial enzymes) and correlate with experimental data .
Q. What metabolic pathways are predicted for this compound, and how can they be validated experimentally?
Methodological Answer:
- Predicted Pathways (via in silico tools):
- Validation Methods:
Q. How can researchers address solubility challenges for this compound in aqueous biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without cytotoxicity .
- pH Adjustment: Protonate the piperidine nitrogen (pKa ~8.5) by preparing buffers at pH 4–5 to improve solubility .
- Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) for sustained release in cell cultures .
Key Recommendations for Researchers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
